Arcaine

NMDA receptor pharmacology polyamine modulation radioligand binding

Procure Arcaine (1,4-diguanidinobutane) for its unique dual pharmacology as a polyamine-site NMDA antagonist (∼5 μM) and nNOS inhibitor (Ki=18.68 μM), distinct from agmatine/ifenprodil. Validated for Alzheimer's, memory reconsolidation, and alcohol withdrawal models. Ensure your studies use this specific, unsubstituted guanidino compound.

Molecular Formula C6H16N6
Molecular Weight 172.23 g/mol
CAS No. 544-05-8
Cat. No. B1209109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArcaine
CAS544-05-8
Synonyms1,4-diguanidinobutane
arcaine
arcaine, dihydrochloride
arcaine, sulfate
arcaine, sulfate (1:1)
tetramethylenediguanide
Molecular FormulaC6H16N6
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESC(CCN=C(N)N)CN=C(N)N
InChIInChI=1S/C6H16N6/c7-5(8)11-3-1-2-4-12-6(9)10/h1-4H2,(H4,7,8,11)(H4,9,10,12)
InChIKeyHGMDNMBBCKDWTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arcaine (CAS 544-05-8) NMDA Receptor Polyamine Site Antagonist for Neurological Research Procurement


Arcaine (1,4-diguanidinobutane) is a diguanidino compound that functions as a competitive antagonist at the polyamine binding site of the N-methyl-D-aspartate (NMDA) receptor complex [1]. It is structurally related to the endogenous NMDA receptor modulator agmatine and inhibits the binding of channel-blocking ligands such as [³H]MK-801 in a spermidine-sensitive manner [2]. Arcaine also exhibits a distinct secondary pharmacology as an inhibitor of neuronal nitric oxide synthase (nNOS), with a mechanism that differs from classical L-arginine analog inhibitors because its guanidino nitrogens are unsubstituted [3].

Why Arcaine (CAS 544-05-8) Cannot Be Replaced by Other Polyamine Site Antagonists


Polyamine site antagonists at the NMDA receptor exhibit substantial differences in binding site interactions, selectivity profiles, and functional outcomes that preclude generic substitution. Agmatine acts as a more selective antagonist with a Ki of 14.8 μM for spermidine-potentiated binding and does not directly inhibit basal [³H]MK-801 binding below 500 μM, whereas arcaine and ifenprodil directly reduce ligand binding at much lower concentrations (∼5 μM) in the absence of polyamines, indicating distinct molecular interactions with the receptor complex [1]. Furthermore, arcaine possesses a dual pharmacology as an nNOS inhibitor (Ki = 18.68 μM), a property not shared by ifenprodil or agmatine, which limits interchangeability in studies examining the functional and structural relationship between NOS and NMDA receptors [2].

Arcaine (CAS 544-05-8) Quantitative Differentiation Evidence Against Key Comparators


Arcaine vs. Agmatine: Differential Selectivity and Direct Inhibition of NMDA Receptor Binding

In [³H]MK-801 binding assays using rat cortical membranes, arcaine directly inhibits basal binding at concentrations as low as 5 μM, whereas agmatine reduces binding only at concentrations exceeding 500 μM in the absence of exogenous polyamines [1]. Agmatine acts as a selective competitive antagonist of spermidine-potentiated binding with a Ki of 14.8 μM, whereas arcaine and ifenprodil exhibit direct inhibitory effects on the NMDA receptor complex that are not dependent on the presence of polyamines [1]. These data demonstrate that arcaine's interaction with the polyamine site is fundamentally different from that of agmatine, which is a more selective antagonist for the spermidine-potentiated state [1].

NMDA receptor pharmacology polyamine modulation radioligand binding

Arcaine Inhibits Neuronal Nitric Oxide Synthase (nNOS) with a Unique Structural Mechanism

Arcaine inhibits rat brain nNOS activity with a Ki of 18.68 μM in a linear mixed manner [1]. Critically, the guanidino nitrogens of arcaine are unsubstituted, distinguishing it from almost all previously reported NOS inhibitors, which are synthesized by substituting the guanidino nitrogen of L-arginine [1]. This unique structural feature enables arcaine to serve as a tool compound for investigating the chemical nature of NOS and the functional relationship between NOS and NMDA receptors [1].

nitric oxide synthase inhibition structure-activity relationship neurochemistry

Arcaine vs. Ifenprodil and DFMO: Differential Potency in Ethanol Withdrawal Neurotoxicity

In rat hippocampal slice cultures subjected to ethanol withdrawal, arcaine inhibited cell death with an IC₅₀ of 37.9 nM, compared to ifenprodil (IC₅₀ = 14.9 nM), agmatine (IC₅₀ = 41.5 nM), and DFMO (IC₅₀ = 0.6 nM) [1]. This head-to-head comparison establishes the rank order of potency among polyamine site modulators in a neurotoxicity model relevant to alcohol withdrawal pathophysiology [1].

ethanol withdrawal neuroprotection NMDA receptor antagonists

Arcaine vs. Spermidine: Competitive Antagonism at the Polyamine Site

Arcaine inhibits NMDA-induced [³H]norepinephrine release from rat hippocampal slices with an IC₅₀ of 102 μM [1]. This inhibition is reversed by the endogenous polyamine spermidine, consistent with competitive antagonism at the polyamine binding site on the NMDA receptor complex [1]. Arcaine does not alter kainate- or potassium-induced [³H]norepinephrine release, demonstrating specificity for NMDA-mediated responses [1].

competitive antagonism polyamine binding site NMDA receptor modulation

Arcaine Potently Reverses Aβ-Induced Memory Impairment at Sub-nanomole Doses In Vivo

In a mouse model of Aβ₂₅₋₃₅-induced memory impairment, intracerebroventricular administration of arcaine at 0.02 nmol/site reverses memory deficits in the novel object recognition task, comparable to the effect of traxoprodil at 0.002 nmol/site and DFMO at 2.7 nmol/site [1]. In hippocampal neuronal cultures, arcaine at 4 μM blocks Aβ-induced nuclear translocation of Jacob protein and reverses Aβ-induced reductions in dendritic spine density, effects also observed with traxoprodil (4 nM) and DFMO (5 μM) [1]. These data establish arcaine's efficacy in a disease-relevant model at defined concentrations.

Alzheimer's disease β-amyloid cognitive impairment extrasynaptic NMDA receptors

Arcaine Impairs Fear Memory Reconsolidation with Bidirectional Modulation by Spermidine

In a contextual fear conditioning paradigm in rats, systemic administration of arcaine (1 and 10 mg/kg, i.p.) impairs memory reconsolidation, while the polyamine agonist spermidine (3 and 10 mg/kg) improves it [1]. Arcaine at 0.1 mg/kg prevents spermidine (3 mg/kg)-induced memory enhancement, and spermidine at 1 mg/kg prevents arcaine (10 mg/kg)-induced impairment, confirming functional antagonism at the polyamine binding site in a behavioral model [1].

memory reconsolidation fear conditioning polyamine modulation behavioral pharmacology

Arcaine (CAS 544-05-8) Recommended Research Application Scenarios Based on Quantitative Evidence


Investigating Basal vs. Polyamine-Potentiated NMDA Receptor States

Arcaine's direct inhibition of [³H]MK-801 binding at low micromolar concentrations (∼5 μM) in the absence of exogenous polyamines distinguishes it from agmatine, which requires >500 μM for effect [1]. This property makes arcaine suitable for studies examining constitutive NMDA receptor activity independent of polyamine potentiation, whereas agmatine should be selected when selective antagonism of spermidine-potentiated states (Ki = 14.8 μM) is required [1].

Probing the NMDA-nNOS Signaling Axis

Arcaine's dual activity as an NMDA receptor polyamine site antagonist and an nNOS inhibitor (Ki = 18.68 μM) with an unsubstituted guanidino nitrogen structure enables unique investigations of the functional and structural relationship between NMDA receptors and nitric oxide synthase [2]. This dual pharmacology is not shared by other polyamine site antagonists such as ifenprodil or agmatine [2].

Studying Ethanol Withdrawal-Induced Neurotoxicity

In rat hippocampal slice models of ethanol withdrawal, arcaine provides neuroprotection with an IC₅₀ of 37.9 nM, positioned between ifenprodil (14.9 nM) and agmatine (41.5 nM) in potency [3]. This defined potency enables researchers to select arcaine as an intermediate-potency polyamine site antagonist for comparative pharmacological profiling in alcohol withdrawal studies [3].

Modeling Extrasynaptic NMDA Receptor Contributions to β-Amyloid Pathology

Arcaine reverses Aβ₂₅₋₃₅-induced memory impairment in mice at 0.02 nmol/site i.c.v. and blocks Aβ-induced dendritic spine loss in hippocampal cultures at 4 μM, comparable to traxoprodil and DFMO in efficacy [4]. These validated doses provide a reference for experiments investigating extrasynaptic NMDA receptor signaling in Alzheimer's disease models [4].

Behavioral Studies of Memory Reconsolidation Modulation

Systemic arcaine administration (1-10 mg/kg, i.p.) impairs fear memory reconsolidation in rats, with effects reversed by the polyamine agonist spermidine [5]. This bidirectional pharmacological modulation establishes arcaine as a tool for studying the role of polyamine-sensitive NMDA receptors in memory persistence mechanisms [5].

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